molecular formula C12H7Cl2N3O3 B7569844 3-[(3,5-Dichlorobenzoyl)amino]pyrazine-2-carboxylic acid

3-[(3,5-Dichlorobenzoyl)amino]pyrazine-2-carboxylic acid

Cat. No.: B7569844
M. Wt: 312.10 g/mol
InChI Key: RDYPRTOIPNOHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-Dichlorobenzoyl)amino]pyrazine-2-carboxylic acid, commonly known as DCB-PZ, is a pyrazine-based compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DCB-PZ is a heterocyclic compound that contains two nitrogen atoms in its pyrazine ring, which makes it a potential candidate for drug design.

Mechanism of Action

The mechanism of action of DCB-PZ is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation, such as cyclin-dependent kinases. DCB-PZ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCB-PZ has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-diabetic properties. DCB-PZ has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCB-PZ is its potential as a therapeutic agent in cancer and other diseases. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on DCB-PZ, including the development of new synthetic methods to improve its solubility and bioavailability. Other areas of research include the identification of new targets for DCB-PZ and the evaluation of its potential as a therapeutic agent in other diseases, such as neurodegenerative disorders. Overall, DCB-PZ has great potential for drug discovery and development, and further research is needed to fully understand its mechanisms of action and therapeutic potential.

Synthesis Methods

DCB-PZ can be synthesized through a multi-step process that involves the reaction of 3,5-dichlorobenzoic acid with hydrazine hydrate to form 3,5-dichlorobenzohydrazide. The resulting product is then treated with 2-cyanopyrazine to obtain DCB-PZ.

Scientific Research Applications

DCB-PZ has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. Several studies have shown that DCB-PZ exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells.

Properties

IUPAC Name

3-[(3,5-dichlorobenzoyl)amino]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O3/c13-7-3-6(4-8(14)5-7)11(18)17-10-9(12(19)20)15-1-2-16-10/h1-5H,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYPRTOIPNOHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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